molecular formula C22H22FN3O4 B5153085 Methyl 4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate

Methyl 4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate

Cat. No.: B5153085
M. Wt: 411.4 g/mol
InChI Key: AYDDVKKLVYCKHL-UHFFFAOYSA-N
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Description

Methyl 4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a pyrrolidinone ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with ethylene glycol to form 4-(4-fluorophenyl)piperazine.

    Synthesis of the Pyrrolidinone Ring: The piperazine derivative is then reacted with succinic anhydride to form the pyrrolidinone ring.

    Esterification: The final step involves the esterification of the resulting compound with methyl 4-hydroxybenzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl groups of the pyrrolidinone ring, converting them to hydroxyl groups.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl 4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of new therapeutic agents, particularly for its potential activity on central nervous system receptors.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its potential as a drug candidate.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, potentially modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity for these receptors. The pyrrolidinone ring may also contribute to the compound’s overall pharmacological profile by affecting its metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. The presence of the fluorophenyl group enhances its receptor binding affinity, while the pyrrolidinone ring contributes to its metabolic stability. This combination makes it a valuable compound for developing new therapeutic agents with improved efficacy and safety profiles.

Properties

IUPAC Name

methyl 4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4/c1-30-22(29)15-2-6-18(7-3-15)26-20(27)14-19(21(26)28)25-12-10-24(11-13-25)17-8-4-16(23)5-9-17/h2-9,19H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDDVKKLVYCKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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